ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions
Formation of Thieno[3,4-d]pyridazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable dicarbonyl compound under acidic or basic conditions.
Functional Group Introduction:
Sulfonylation and Amidation: The final steps involve the sulfonylation of the benzoyl group with pyrrolidine and the amidation reaction to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and pathways.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting specific diseases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thieno[3,4-d]pyridazine derivatives and similar compounds:
Thieno[3,4-d]pyridazine Derivatives: These compounds share the same core structure but differ in the functional groups attached. They may exhibit different biological activities and properties.
Pyridazine Derivatives: Compounds with a pyridazine core but different substituents can be compared to highlight the unique features of the thieno[3,4-d]pyridazine structure.
Sulfonylbenzoyl Amino Compounds: These compounds have similar sulfonylbenzoyl amino groups but differ in the rest of the structure, affecting their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and various scientific research applications. Its unique structure and reactivity make it a valuable molecule for further study and development.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O7S2/c1-3-38-27(34)23-21-16-39-25(22(21)26(33)31(29-23)18-8-10-19(37-2)11-9-18)28-24(32)17-6-12-20(13-7-17)40(35,36)30-14-4-5-15-30/h6-13,16H,3-5,14-15H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOAJXQCPVHCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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